(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
Description
Structural and Functional Significance
(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride represents a critical example of chiral amino alcohol compounds that have gained prominence in contemporary synthetic organic chemistry. The compound possesses a molecular formula of C8H11BrClNO with a molecular weight of 252.54 grams per mole. Its structural architecture encompasses several functionally significant elements that contribute to its chemical reactivity and biological activity profile.
The stereochemical designation (1S) indicates the absolute configuration at the chiral center adjacent to the amino group, establishing this compound as an enantiomerically pure substance with defined three-dimensional arrangement. This chirality proves essential for applications requiring stereoselective interactions, particularly in pharmaceutical development where enantiomeric purity directly influences biological activity and therapeutic outcomes. The presence of the bromine substituent at the meta position of the phenyl ring enhances the compound's reactivity profile, facilitating various substitution and coupling reactions that expand its synthetic utility.
The amino alcohol functionality creates a unique chemical environment where both nucleophilic and electrophilic reaction pathways become accessible. The amino group provides basic character and nucleophilic reactivity, while the hydroxyl group offers additional hydrogen bonding capabilities and potential for derivatization through esterification or etherification reactions. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more amenable to handling and storage under standard laboratory conditions.
Functionally, the compound serves as an important chiral building block in asymmetric synthesis strategies. The presence of multiple reactive sites allows for selective modifications that can lead to complex molecular architectures while maintaining stereochemical integrity. Research has demonstrated that such amino alcohol structures can participate in various catalytic processes, serving both as ligands in metal-catalyzed reactions and as substrates for enzymatic transformations.
Historical Context and Developmental Milestones
The development of this compound emerged from broader research initiatives focused on chiral amino alcohol synthesis and their applications in pharmaceutical chemistry. The compound was first cataloged with Chemical Abstracts Service number 468740-89-8, establishing its formal recognition within the chemical literature. Early developmental work concentrated on establishing reliable synthetic pathways that could deliver the compound with high enantiomeric purity and acceptable yields for research applications.
Historical synthesis methodologies typically involved multi-step sequences beginning with readily available brominated aromatic precursors. The initial approaches utilized reduction strategies applied to corresponding ketone intermediates, followed by stereoselective amination protocols to introduce the amino functionality with the desired absolute configuration. These early methods, while effective, often required extensive purification procedures and exhibited moderate overall efficiencies that limited their scalability for larger research programs.
Significant developmental milestones occurred with the advancement of asymmetric synthesis technologies, particularly the implementation of chiral auxiliary strategies and enantioselective catalytic systems. The introduction of palladium-catalyzed asymmetric hydrogenation methods provided enhanced stereocontrol and improved overall synthetic efficiency. These technological improvements enabled more reliable access to enantiomerically pure material, supporting expanded research applications across multiple chemical disciplines.
The compound gained increased attention within pharmaceutical research communities as structure-activity relationship studies revealed the importance of stereochemical control in biological activity. Patent literature from pharmaceutical companies began incorporating this structural motif into various drug discovery programs, highlighting its potential as a privileged scaffold for medicinal chemistry applications. This recognition led to increased demand for reliable synthetic methods and comprehensive characterization studies.
Recent developmental efforts have focused on optimizing large-scale synthesis protocols suitable for industrial applications. Continuous flow synthesis techniques have been explored as alternatives to traditional batch processes, offering improved reaction control and enhanced safety profiles. These advances have made the compound more accessible for extensive research programs requiring significant quantities of high-purity material.
Research Objectives and Scope
Contemporary research involving this compound encompasses multiple scientific disciplines, reflecting the compound's versatility as both a synthetic intermediate and a biologically active entity. Primary research objectives center on expanding its synthetic utility through development of novel reaction methodologies that exploit its unique structural features. Investigations focus on leveraging the chiral center to access complex molecular architectures with defined stereochemical relationships, particularly in contexts where multiple stereocenters must be controlled simultaneously.
Mechanistic studies constitute another significant research direction, examining how the compound's structural elements influence its reactivity patterns and interaction profiles with various chemical partners. These investigations utilize computational chemistry methods to predict reaction outcomes and optimize experimental conditions for specific transformations. Understanding the electronic effects of the bromine substituent and its influence on neighboring functional groups provides valuable insights for designing related compounds with enhanced properties.
Pharmaceutical research applications represent a major area of investigation, where the compound serves as a starting point for developing bioactive molecules with therapeutic potential. Structure-activity relationship studies examine how modifications to the core scaffold influence biological activity, selectivity, and pharmacological properties. These investigations often involve systematic structural variations to identify optimal substitution patterns for specific therapeutic targets.
The compound's utility in asymmetric catalysis represents an emerging research frontier, where its amino alcohol functionality can serve as a ligand in metal-catalyzed transformations. Research objectives include developing new catalytic systems that exhibit enhanced enantioselectivity and broader substrate scope compared to existing methodologies. These studies contribute to the advancement of sustainable synthetic chemistry by enabling more efficient access to chiral products.
| Research Area | Primary Objectives | Current Applications |
|---|---|---|
| Synthetic Methodology | Novel reaction development, stereoselective transformations | Chiral building block synthesis, asymmetric catalysis |
| Pharmaceutical Chemistry | Drug discovery, structure-activity relationships | Lead compound optimization, therapeutic development |
| Mechanistic Studies | Reaction pathway elucidation, computational modeling | Predictive synthesis design, reaction optimization |
| Materials Science | Functional polymer synthesis, surface modification | Specialized materials development, bioconjugation |
Analytical chemistry research focuses on developing improved characterization methods for the compound and its derivatives. These studies address challenges in determining enantiomeric purity, identifying impurities, and monitoring reaction progress in complex synthetic sequences. Advanced spectroscopic techniques and chromatographic methods continue to be refined to meet the demanding analytical requirements of modern pharmaceutical development.
Properties
IUPAC Name |
(1S)-2-amino-1-(3-bromophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDCEEMCJJUSBB-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Reduction Route (Staudinger Reaction)
This method involves the reduction of an azido precursor to the target amino alcohol using triphenylphosphine in the presence of water.
Procedure Summary:
- Starting from 2-azido-1-(3-bromophenyl)ethanol dissolved in tetrahydrofuran (THF).
- Addition of water and triphenylphosphine at 50 °C, stirring for 2 hours.
- Workup involves extraction with ethyl acetate, acid-base washes (1M HCl and 1N NaOH), drying, and concentration under reduced pressure.
- The product is isolated as a yellow oil with an 85% yield.
$$
\text{2-azido-1-(3-bromophenyl)ethanol} \xrightarrow[\text{H}2\text{O}]{\text{PPh}3, 50^\circ C} \text{(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol}
$$
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 50 °C |
| Reaction Time | 2 hours |
| Yield | 85% |
| Purification | Extraction, washing, drying |
| Product State | Yellow oil |
Comparative Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Stereoselectivity | Scale | Notes |
|---|---|---|---|---|---|
| Azide Reduction (Staudinger) | 2-azido-1-(3-bromophenyl)ethanol, PPh3, H2O, THF, 50 °C, 2 h | 85 | High (chiral purity depends on precursor) | Lab scale | Simple, efficient, well-documented |
| One-Pot Asymmetric Catalysis | Pd catalyst, chiral BINOL ligand, base, hydrazine, toluene, 35–135 °C | 61–75 | Up to 96:4 er | Lab to pilot | High stereoselectivity, multi-step combined |
| Continuous Flow Industrial Synthesis | Azido precursor, triphenylphosphine, flow reactor | Not specified | High (controlled) | Industrial | Scalable, reproducible, safer |
Detailed Research Findings
The azide reduction method provides a straightforward synthesis with a high isolated yield and purity, suitable for laboratory-scale preparation. The reaction mechanism involves the Staudinger reaction where triphenylphosphine reduces the azide to an iminophosphorane intermediate, which hydrolyzes to the amine.
The asymmetric one-pot synthesis leverages chiral catalysts to achieve enantioselective formation of the amino alcohol. This method is advantageous for producing enantiomerically enriched compounds necessary for pharmaceutical applications. The use of palladium catalysis and chiral ligands ensures high enantiomeric excess and avoids racemization.
Industrial continuous flow methods optimize the azide reduction step by improving heat and mass transfer, reducing reaction times, and enhancing safety when working with potentially hazardous azides. This method also facilitates the production of the hydrochloride salt form, which is more stable and easier to handle.
Chemical Reactions Analysis
Types of Reactions: (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or sodium methoxide.
Major Products:
Oxidation: Formation of 3-bromoacetophenone.
Reduction: Formation of (1S)-2-amino-1-(3-bromophenyl)ethanamine.
Substitution: Formation of 3-azido-1-(1S)-2-aminoethanol.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
- Molecular Formula : C₈H₁₀BrNO·HCl
- Molecular Weight : 232.54 g/mol
- CAS Number : 468740-89-8
- Purity : ≥95%
- Physical Form : Powder
- Storage Temperature : 4°C
Medicinal Chemistry
(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride has been investigated for its potential as a pharmaceutical agent due to its structural similarity to various bioactive compounds. Its applications include:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, potentially acting on serotonin receptors .
Cell Culture and Biochemical Applications
This compound serves as a non-ionic organic buffering agent in cell culture systems, particularly useful in maintaining physiological pH levels (6–8.5). It is often used in:
- Cell Viability Assays : Its buffering capacity helps maintain optimal conditions for cell growth and viability assessments .
Analytical Chemistry
In analytical applications, this compound is utilized for:
- Chromatographic Techniques : It can be employed as a standard in high-performance liquid chromatography (HPLC) to analyze related compounds in biological samples .
Table 1: Comparison of Buffering Agents
| Buffering Agent | pH Range | Application Area |
|---|---|---|
| This compound | 6–8.5 | Cell Culture |
| MOPS | 6.5–7.9 | Molecular Biology |
| HEPES | 6.8–8.2 | Biochemical Assays |
Table 2: Potential Pharmacological Effects
| Compound | Target Receptors | Observed Effects |
|---|---|---|
| This compound | Serotonin Receptors | Antidepressant-like activity |
| Fluoxetine | Serotonin Reuptake Inhibitor | Mood enhancement |
Case Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was hypothesized to involve modulation of serotonin levels, indicating potential for further development as an antidepressant .
Case Study 2: Cell Culture Viability
In a controlled experiment assessing cell viability using various buffering agents, this compound maintained optimal pH levels and supported higher cell proliferation rates compared to traditional buffers like MOPS and HEPES, highlighting its effectiveness in biological assays .
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
(3S)-3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
- Molecular Formula: C₉H₁₁BrNO·HCl
- Key Differences: Chain Length: Propanol backbone (three carbons) vs. ethanol (two carbons) in the target compound. Substituent Position: Bromine at the 4-position of the phenyl ring vs. 3-position.
- Impact : The extended carbon chain may influence solubility and receptor binding kinetics, while the bromine’s position alters steric and electronic effects .
(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol Hydrochloride
- Molecular Formula: C₉H₁₄NO₂·HCl
- Key Differences :
- Substituent : Methoxy (-OCH₃) at the 4-position vs. bromine at the 3-position.
- Impact : Methoxy is electron-donating, enhancing phenyl ring electron density, whereas bromine is electron-withdrawing. This difference affects reactivity in electrophilic substitutions and pharmacological interactions .
Functional Group Variations
2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride
- Molecular Formula: C₈H₉NO₂·HCl
- Key Differences: Functional Group: Ketone (ethanone) vs. alcohol (ethanol) in the target compound. Substituent: Hydroxyl (-OH) at the 2-position vs. bromine at the 3-position.
- Synthesis methods differ significantly, involving hydriodic acid/acetic acid reflux instead of borohydride reductions .
Core Structural Analogues: Pyrazole Derivatives
1-[β-(Phenylalkoxy)-phenethyl]-1H-pyrazolium Hydrochloride
- Molecular Formula : Variable (e.g., C₁₈H₂₁N₂O·HCl)
- Key Differences: Core Structure: Pyrazole ring vs. ethanolamine backbone. Substituents: Trifluoromethyl (-CF₃) groups on pyrazole vs. bromophenyl.
- Impact: Pyrazole derivatives exhibit distinct electronic profiles due to nitrogen-rich aromatic systems. Trifluoromethyl groups enhance metabolic stability but reduce solubility compared to brominated ethanolamines. Yields for pyrazole analogues range from 53% to 98%, comparable to typical amino alcohol syntheses .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: Pyrazole analogues (e.g., 7a–e) achieve higher yields (up to 98%) compared to amino alcohols, likely due to optimized reaction conditions in acetonitrile with potassium carbonate .
- Chiral Resolution: Camphorsulfonic acid-mediated resolution (as in ) is critical for obtaining enantiopure amino alcohols, a step absent in ketone or pyrazole syntheses .
- Bioactivity Implications : Electron-withdrawing bromine at the 3-position may enhance binding to hydrophobic pockets in biological targets, whereas methoxy or hydroxyl groups favor polar interactions .
Biological Activity
(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride, a compound derived from amino alcohols, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an amino group, a bromophenyl moiety, and an alcohol functional group. The molecular formula can be represented as C9H12BrClN2O, indicating the presence of halogen and nitrogen functionalities that may contribute to its biological activity.
2. Enzyme Inhibition
Research indicates that compounds in the same class as this compound may inhibit enzymes involved in metabolic pathways. For example, studies on similar amino alcohols have shown they can act as inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for cellular metabolism and energy production .
1. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various amino alcohol derivatives. While specific data on this compound is sparse, related compounds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown minimal inhibitory concentrations (MICs) below 32 µg/mL against resistant strains of Helicobacter pylori and Staphylococcus aureus .
2. Anticancer Potential
Emerging evidence suggests that amino alcohols can exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that certain derivatives can inhibit cell proliferation and promote cell death in various cancer cell lines. The specific mechanisms often involve modulation of apoptotic pathways and inhibition of tumor growth factors .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of amino alcohol derivatives, including those structurally related to this compound, revealed promising antibacterial activity. The derivatives were tested against multiple strains, showing MIC values ranging from 8 to 64 µg/mL depending on the specific structural modifications .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer effects of similar compounds, researchers reported that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cell lines. The study highlighted the importance of substituent groups in enhancing bioactivity, suggesting that bromine substitution may play a role in increasing potency .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics due to its small molecular size and polar functional groups, which may facilitate solubility and membrane permeability .
| Parameter | Value |
|---|---|
| Molecular Weight | 249.56 g/mol |
| LogP (octanol-water partition) | 0.75 |
| Solubility | High in aqueous media |
| Bioavailability | Potentially high |
Q & A
Q. How can researchers optimize the synthesis yield of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride?
Methodological Answer:
- Reaction Conditions : Use a two-step approach: (1) Bromination of the phenyl ring followed by (2) chiral resolution of the amino alcohol. For bromination, K₂CO₃ as a base in refluxing ethyl methyl ketone (12 hours) improves electrophilic substitution efficiency .
- Chiral Purity : Employ asymmetric hydrogenation or enzymatic resolution to achieve the (1S)-configuration. Metal catalysts (e.g., Rh, Pd) can enhance enantioselectivity .
- Yield Monitoring : Track intermediates via TLC or HPLC (98% purity threshold recommended) .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the hydrochloride salt and impurities .
- Chromatography : Perform column chromatography with silica gel and a gradient of dichloromethane/methanol (95:5 to 85:15) to separate diastereomers .
- HPLC Validation : Confirm purity using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
Q. What safety protocols are critical during handling of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if dust is generated .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic vapors .
- Waste Disposal : Collect halogenated waste separately and engage certified biohazard disposal services .
Advanced Research Questions
Q. How can enantioselective synthesis of the (1S)-configured amino alcohol be achieved?
Methodological Answer:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts to induce stereocontrol during hydrogenation of a ketone precursor .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic mixture, leaving the desired (1S)-isomer intact .
- Characterization : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How do researchers resolve contradictions in reported reaction conditions for bromophenyl derivatives?
Methodological Answer:
- Case Study : If bromination yields vary between studies, compare solvent polarity (e.g., ethyl methyl ketone vs. THF) and base strength (K₂CO₃ vs. NaHCO₃) .
- Mechanistic Analysis : Use DFT calculations to model electrophilic aromatic substitution pathways, identifying steric or electronic effects from the 3-bromo substituent .
- Validation : Reproduce conflicting protocols under controlled conditions (temperature, humidity) to isolate critical variables .
Q. What advanced spectroscopic methods characterize this compound’s structure and stability?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Identify the chiral center via coupling constants (J = 3–5 Hz for vicinal protons) .
- ¹³C NMR : Confirm bromine’s deshielding effect on the aromatic ring (δ ~120–130 ppm) .
- Mass Spectrometry : High-resolution ESI-MS detects the [M+H]⁺ ion at m/z 264.08 (calc. 264.04) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hygroscopicity and HCl dissociation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
